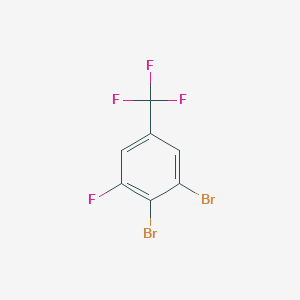

3,4-Dibromo-5-fluorobenzotrifluoride

Descripción general

Descripción

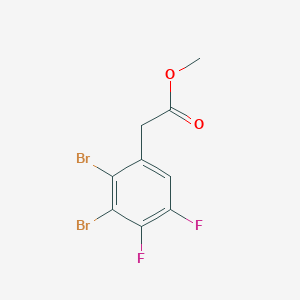

3,4-Dibromo-5-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H2Br2F4 . It is also known by its IUPAC name 1,2-dibromo-3-fluoro-5-(trifluoromethyl)benzene .

Synthesis Analysis

The synthesis of 3,4-Dibromo-5-fluorobenzotrifluoride involves several steps. One method involves nitrifying m-fluorobenzotrifluoride in a system of nitric acid/sulfuric acid to obtain 5-fluoro-2-nitrobenzotrifluoride. This is then reduced in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound, 2-bromo-5-fluorobenzotrifluoride, is synthesized through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate .Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-5-fluorobenzotrifluoride can be represented by the IUPAC Standard InChI: InChI=1S/C7H3BrF4/c8-5-1-3(7(10,11)12)2-6(9)4-5/h1-3H . The 3D structure of the compound can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

Spin-Spin Coupling in NMR Spectroscopy

Research by Schaefer et al. (1979) explored the spin–spin coupling constants in fluorine nuclei of benzotrifluoride derivatives, including 3,4-dibromo-5-fluorobenzotrifluoride. The study utilized 1H and 19F NMR spectroscopy to understand the coupling mechanisms, which can be critical in structural determination and analysis of such compounds (Schaefer, Niemczura, Wong, & Marat, 1979).

Synthesis of Polyhaloaromatics

Porwisiak and Dmowski (1991) focused on the synthesis of poly- and perfluoro-1,3,5,7-tetrahydrobenzo[1,2-c:4,5-c'] difurans, demonstrating the potential use of such fluorinated compounds in the development of novel materials and chemicals (Porwisiak & Dmowski, 1991).

Continuous-Flow Millireactor in Chemical Synthesis

Chen et al. (2020) described a process for synthesizing 5-fluoro-2-nitrobenzotrifluoride using a continuous-flow millireactor system. This research highlights the application of such fluorinated compounds in the manufacturing of fine chemicals, showcasing advancements in process safety and efficiency (Chen, Shen, Qiu, Wu, Bai, & Su, 2020).

Photophysical Properties of Fluorinated Compounds

Krebs and Spanggaard (2002) investigated the impact of perfluorination on photophysical properties through the synthesis and characterization of fluorinated benzene compounds. This research contributes to the understanding of how fluorine substitution affects material properties, which can be relevant in various industrial and scientific applications (Krebs & Spanggaard, 2002).

Exploring Regioflexible Substitution

Schlosser and Heiss (2003) demonstrated the regioflexible substitution of 1,3-difluorobenzene, which included the synthesis of various halogenated compounds. Such research provides valuable insights into the synthesis strategies and applications of fluorinated aromatic compounds in chemistry (Schlosser & Heiss, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

1,2-dibromo-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)2-5(10)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFFTOWGWIUFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-5-fluorobenzotrifluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

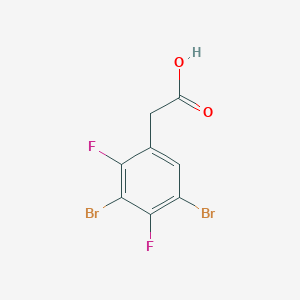

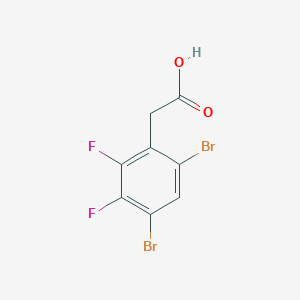

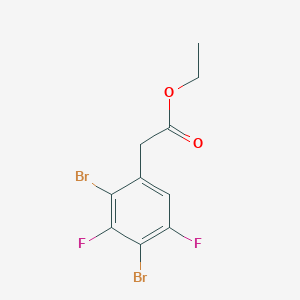

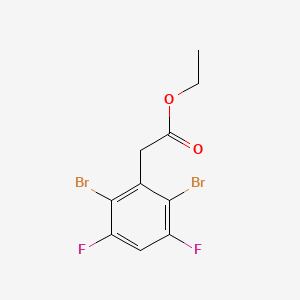

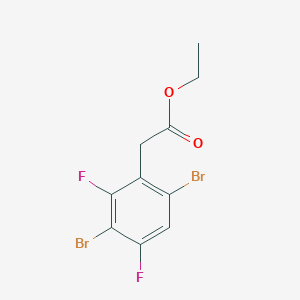

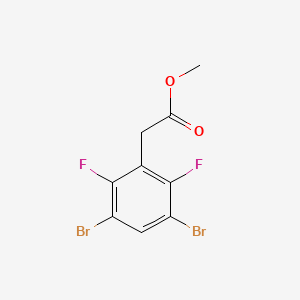

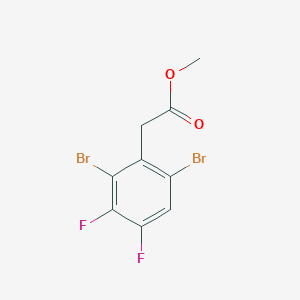

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.